molecular formula C18H26N2OS B5364671 2,7-di-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2,7-di-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B5364671
M. Wt: 318.5 g/mol
InChI Key: AHRBRPDOZTVILY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7-di-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using various methods, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of 2,7-di-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been studied in detail. It has been found to inhibit the production of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. The compound has also been found to inhibit the activation of nuclear factor-κB (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that the compound inhibits the proliferation of cancer cells and induces apoptosis. In vivo studies have shown that the compound reduces inflammation and protects against tissue damage in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2,7-di-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one in lab experiments include its high purity, stability, and ease of synthesis. However, the limitations include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 2,7-di-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one. One direction is to study its potential as an anti-cancer agent in combination with other drugs. Another direction is to explore its potential as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to investigate its mechanism of action and to optimize its pharmacological properties.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has shown promising results in various scientific research applications. Its synthesis method has been well-established, and its mechanism of action has been extensively studied. The compound has potential as an anti-inflammatory and anti-cancer agent, and further research is needed to explore its therapeutic potential.

Synthesis Methods

The synthesis of 2,7-di-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been achieved using various methods. One of the most widely used methods involves the reaction of 2,3-dichloro-5,6-dicyanobenzoquinone with 2,5-dimercapto-1,3,4-thiadiazole in the presence of a base such as triethylamine. This method yields the desired compound in good yields and high purity.

Scientific Research Applications

2,7-di-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential applications in various fields. In medicinal chemistry, the compound has shown promising results as an anti-inflammatory agent. It has also been studied for its potential use as an anti-cancer agent. In materials science, the compound has been used as a building block for the synthesis of various organic semiconductors.

properties

IUPAC Name

2,7-ditert-butyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2OS/c1-17(2,3)10-7-8-11-12(9-10)22-15-13(11)14(21)19-16(20-15)18(4,5)6/h10H,7-9H2,1-6H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHRBRPDOZTVILY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)NC(=N3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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